2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a benzylpiperidine moiety and a chlorine atom
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline is the sigma receptor 1 (S1R) . S1R is a chaperone protein that modulates ion channels and G-protein coupled receptors . It plays a significant role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals .
Mode of Action
This compound interacts with S1R as an agonist . It has a high affinity towards S1R, with a Ki value of 3.2 nM, comparable to the reference compound haloperidol . The compound’s interaction with S1R leads to changes in the receptor’s activity, influencing various cellular processes .
Biochemical Pathways
The activation of S1R by this compound can modulate multiple signaling pathways . S1R is involved in a large array of biological functions due to its ability to interact with various proteins and ion channels . Therefore, the activation of S1R can lead to downstream effects on numerous biochemical pathways .
Result of Action
The activation of S1R by this compound can lead to various molecular and cellular effects. Given S1R’s involvement in numerous biological functions, the compound’s action could potentially influence a wide range of cellular processes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, a class of compounds to which 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Molecular Mechanism
It is known that benzimidazole derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine group is introduced. This can be done using benzylpiperidine and a suitable leaving group on the quinazoline core, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the quinazoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines, thiols, under basic conditions (e.g., sodium hydroxide in ethanol).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a simpler structure, used in research for its monoamine releasing properties.
2-Benzylpiperidine: Another similar compound with applications in medicinal chemistry.
Benzylpiperazine: Known for its stimulant properties and used in various pharmacological studies.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline is unique due to the combination of its quinazoline core and benzylpiperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIQGLRNVHBRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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